3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine
Description
This compound is a heterocyclic organic molecule featuring a pyridazine core substituted with a piperazine-linked 5-methyl-1,3,4-oxadiazole moiety and a thiophen-2-yl group. The piperazine ring enhances solubility and bioavailability, while the oxadiazole and thiophene groups contribute to electronic and steric properties critical for binding interactions .
Properties
IUPAC Name |
2-methyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-12-17-20-16(23-12)11-21-6-8-22(9-7-21)15-5-4-13(18-19-15)14-3-2-10-24-14/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZMFKMGKWWQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine typically involves multiple steps, starting with the preparation of the thiophene and pyridazine intermediates. One common method involves the condensation of 2-methyl-1,3,4-oxadiazole with 4-(6-thiophen-2-ylpyridazin-3-yl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives using reducing agents such as sodium borohydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), acetone, ethanol.
Catalysts: Triethylamine, palladium on carbon.
Major Products
Scientific Research Applications
Neurodegenerative Disease Treatment
One of the primary applications of compounds related to 5-methyl-1,3,4-oxadiazole derivatives is in the treatment of neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy. These compounds are believed to interact with tau proteins, which are implicated in neurodegeneration. The oligomerization of tau into neurofibrillary tangles is a hallmark of Alzheimer's disease; thus, targeting this process could lead to novel therapeutic strategies .
Case Study:
A patent (US10377750B2) discusses the use of 5-methyl-1,3,4-oxadiazol-2-yl compounds in treating tauopathies. The document highlights that these compounds can potentially inhibit tau aggregation and improve cognitive functions in affected patients .
Anticancer Properties
The introduction of oxadiazole moieties into chemical structures often enhances biological activity against cancer cells. Research has shown that derivatives containing oxadiazole can exhibit significant antiproliferative effects against various cancer cell lines.
Case Studies:
- In Vitro Studies : A study reported that novel oxadiazole derivatives demonstrated potent anticancer activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines. The most effective compounds showed IC50 values lower than those of established chemotherapeutics like Prodigiosin .
- Mechanism of Action : The anticancer activity is attributed to mechanisms such as apoptosis induction and cell cycle arrest. Flow cytometry analyses indicated that these compounds could effectively trigger apoptosis via caspase activation in cancer cells .
Mechanism of Action
The mechanism of action of 3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-[4-(2-Chloro-5-fluorophenoxy)-1-piperidinyl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)-pyridazine
- Structural Differences : Replaces the piperazine ring with a piperidinyl group and substitutes thiophen-2-yl with a chloro-fluorophenyl moiety.
- Functional Impact: Demonstrated efficacy as a stearoyl-CoA desaturase-1 (SCD1) inhibitor, reducing hepatic triglyceride accumulation in preclinical NASH models .
- Pharmacokinetics : Piperidinyl derivatives often exhibit higher lipophilicity, which may enhance tissue penetration but reduce aqueous solubility relative to piperazine analogs.
3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine
- Structural Differences : Features a benzyl-piperidine side chain and phenyl substitution instead of thiophene.
- Functional Impact :
- Exhibited 600-fold higher acetylcholinesterase (AChE) inhibitory potency compared to simpler analogs, attributed to the benzyl group’s enhanced lipophilic interactions with the enzyme’s peripheral anionic site .
- The target compound’s thiophene moiety may offer improved metabolic stability over phenyl groups due to reduced susceptibility to cytochrome P450 oxidation.
Potassium 4-[(4-Fluorobenzyl)carbamoyl]-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidin-5-olate
- Structural Differences : Integrates a pyrimidine core and fluorobenzyl group, with the oxadiazole as a carbonyl substituent.
- Functional Impact :
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide
- Structural Differences : Replaces oxadiazole with a thiadiazine ring and incorporates a pyrazole-carboxamide backbone.
- Functional Impact :
- Thiadiazine derivatives are associated with antimicrobial activity but exhibit lower metabolic stability compared to oxadiazoles due to sulfur’s susceptibility to oxidative degradation .
- The target compound’s pyridazine core may offer superior π-stacking interactions in enzyme binding pockets compared to pyrazole.
Biological Activity
The compound 3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine is a novel derivative that integrates multiple pharmacophoric elements, potentially enhancing its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 5-methyl-1,3,4-oxadiazol-2-ylmethyl group and a thiophene moiety attached to a pyridazine core. This unique structure is expected to confer specific biological properties due to the interactions between these functional groups.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4OS |
| Molecular Weight | 306.39 g/mol |
| IUPAC Name | 3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine |
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes involved in neuropharmacology. The oxadiazole and piperazine moieties are known for their roles in modulating central nervous system (CNS) activities.
- Receptor Binding : Studies indicate that derivatives of oxadiazoles exhibit affinities for dopamine (D2) and serotonin (5HT) receptors, which are crucial in the treatment of psychiatric disorders .
- Enzyme Inhibition : The compound may inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in various physiological processes .
Biological Activities
Research has demonstrated several biological activities associated with this class of compounds:
Antipsychotic Activity
Compounds similar to the one under review have shown potential as atypical antipsychotics by effectively binding to D2 and 5HT receptors. For instance, studies on related oxadiazole derivatives revealed significant binding affinities and efficacy in animal models for psychosis .
Anticancer Properties
Preliminary investigations suggest that the compound may possess anticancer activity by inducing apoptosis in tumor cells. The oxadiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2 cells .
Neuroprotective Effects
Given its structural components, the compound is hypothesized to have neuroprotective effects. Research on similar oxadiazole derivatives indicates their potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .
Case Studies
Several studies have explored the biological activities of compounds related to 3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine:
- Antipsychotic Efficacy : A study involving compounds with similar structures reported high affinities for D2 receptors and significant reductions in apomorphine-induced climbing behavior in mice—an indicator of antipsychotic potential .
- Cytotoxicity Assays : In vitro assays showed that oxadiazole derivatives exhibited IC50 values indicating substantial cytotoxicity against various cancer cell lines. For example, a derivative displayed an IC50 of approximately 92.4 µM against multiple cancer types .
- Neurodegeneration Models : Research indicated that certain derivatives could protect against MPTP-induced neurotoxicity in animal models, suggesting their potential application in treating Parkinson's disease .
Q & A
Basic Question: What are the standard synthetic routes for preparing this compound, and how can purity be ensured during synthesis?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example, the oxadiazole moiety can be synthesized via cyclization of hydrazides with carboxylic acid derivatives under catalytic conditions (e.g., acetic acid in PEG-400, as demonstrated in similar oxadiazole syntheses) . The piperazine-thiophene-pyridazine backbone may require Buchwald-Hartwig amination or nucleophilic substitution for functionalization. Purity is ensured through iterative column chromatography, recrystallization (e.g., using aqueous acetic acid), and analytical validation via HPLC (>95% purity threshold) and NMR to confirm structural integrity .
Advanced Question: How can computational methods optimize reaction conditions for synthesizing this compound’s derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and energy barriers for key reaction steps, such as cyclization or piperazine alkylation. Reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) identify optimal catalysts or solvents, reducing trial-and-error experimentation. For instance, ICReDD’s hybrid computational-experimental workflows integrate these methods to narrow down solvent systems (e.g., PEG-400 vs. DMF) and temperature ranges, validated by experimental kinetic studies .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., piperazine N–CH2–oxadiazole protons at δ ~3.2–4.0 ppm) and confirms aromatic thiophene/pyridazine integration .
- IR Spectroscopy : Validates functional groups (e.g., C=N stretch in oxadiazole at ~1618 cm⁻¹, C-S-C in thiophene at ~1327 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., [M⁺] at m/z 404 for chlorophenyl analogs) .
Advanced Question: How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data for this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., variable IC50 values across assays) may arise from stereochemical variations, impurities, or assay conditions. Systematic SAR studies should:
- Synthesize analogs with controlled modifications (e.g., methyl group removal from oxadiazole, thiophene substitution).
- Use standardized assays (e.g., fixed ATP concentrations in kinase inhibition studies).
- Apply multivariate statistical analysis (e.g., PCA) to correlate structural features (logP, H-bond donors) with activity trends .
Basic Question: What are the key stability challenges for this compound under experimental storage?
Methodological Answer:
The compound’s oxadiazole and thiophene moieties are prone to hydrolysis and oxidation, respectively. Stability protocols include:
- Storage under inert atmosphere (N2) at –20°C in anhydrous DMSO.
- Regular HPLC monitoring for degradation products (e.g., hydrolyzed oxadiazole forming hydrazides).
- Use of antioxidants (e.g., BHT) in solution-phase studies .
Advanced Question: How can cross-disciplinary approaches improve the scalability of this compound’s synthesis?
Methodological Answer:
Integrate chemical engineering principles (e.g., CRDC subclass RDF2050112: reaction fundamentals and reactor design) with synthetic chemistry:
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., oxadiazole cyclization).
- Membrane Separation : Purify intermediates via nanofiltration to replace column chromatography.
- Process Simulation : Aspen Plus® models optimize solvent recovery and reduce waste .
Basic Question: What in vitro assays are suitable for initial biological evaluation of this compound?
Methodological Answer:
- Kinase Inhibition : Use TR-FRET assays with recombinant kinases (e.g., EGFR, VEGFR2) at 10 µM compound concentration.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure.
- Solubility : Equilibrium solubility in PBS (pH 7.4) via nephelometry .
Advanced Question: How do heterocyclic modifications (e.g., oxadiazole vs. thiadiazole) impact the compound’s pharmacokinetic profile?
Methodological Answer:
Replace the oxadiazole with thiadiazole and compare:
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound.
- Permeability : Caco-2 monolayer assays (Papp values).
- Protein Binding : Equilibrium dialysis to measure % bound to albumin/α-1-acid glycoprotein. Oxadiazole’s lower electronegativity may reduce plasma protein binding vs. thiadiazole .
Basic Question: What computational tools predict this compound’s drug-likeness?
Methodological Answer:
- SwissADME : Evaluates Lipinski’s rule violations (e.g., molecular weight <500, logP <5).
- pkCSM : Predicts ADMET properties (e.g., CNS permeability, Ames toxicity).
- Molecular Docking (AutoDock Vina) : Screens against target proteins (e.g., PI3Kα) to prioritize synthesis .
Advanced Question: How can contradictory cytotoxicity data between 2D vs. 3D cell models be resolved?
Methodological Answer:
Discrepancies often arise from differential compound penetration in 3D spheroids. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
